molecular formula C20H17BrCl2N4O2 B11833797 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one

2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one

Cat. No.: B11833797
M. Wt: 496.2 g/mol
InChI Key: OCGZSFBUCNVUCC-UHFFFAOYSA-N
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Description

2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one is a complex organic compound featuring multiple functional groups, including bromine, chlorine, and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity would be crucial in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like amines or ethers .

Scientific Research Applications

2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-methyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one
  • 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-ethyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one

Uniqueness

The uniqueness of 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-bromo-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrCl2N4O2/c1-10(2)26-17-15(24-20(26)21)19(29)27(14-8-13(23)9-25(3)18(14)28)16(17)11-4-6-12(22)7-5-11/h4-10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGZSFBUCNVUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrCl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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